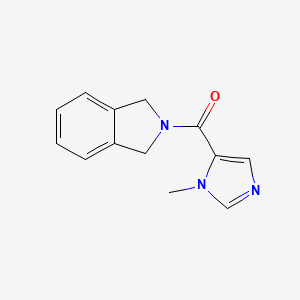

isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone

Description

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl-(3-methylimidazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-15-9-14-6-12(15)13(17)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLJTUNSYOTZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone typically involves the formation of the isoindoline and imidazole rings followed by their coupling. One common method involves the reaction of isoindoline derivatives with imidazole derivatives under specific conditions. For example, the reaction of isoindoline-1-carboxylic acid with 1-methyl-1H-imidazole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Group

The central ketone group is susceptible to nucleophilic attack, enabling substitution reactions.

Key Observations :

-

In structurally similar compounds like furan-2-yl(isoindolin-2-yl)methanone , the carbonyl group undergoes nucleophilic substitution with amines or alcohols under mild conditions (e.g., ethanol, 25–60°C).

-

Steric hindrance from the isoindolin and imidazole rings may slow reaction kinetics. Computational studies on isoindolin-1,3-diones suggest electron-withdrawing substituents enhance electrophilicity at the carbonyl carbon .

Example Reaction :

Conditions: Ethanol, 50°C, 12 h .

Electrophilic Aromatic Substitution on the Imidazole Ring

The 1-methylimidazole ring is reactive toward electrophiles due to its electron-rich aromatic system.

Key Findings :

-

Methylimidazole derivatives undergo sulfonation, halogenation, or nitration at the C4 position (meta to the nitrogen) .

-

Substituents on the isoindolin ring may influence regioselectivity. For example, bulky groups reduce reactivity at adjacent positions .

Example Reaction :

Conditions: Sulfuric acid, 0°C, 2 h .

Transition Metal-Catalyzed Cross-Coupling Reactions

The imidazole ring can participate in palladium-catalyzed couplings, while the isoindolin scaffold may stabilize intermediates.

Evidence from Analogues :

-

Isoindolin-1,3-diones undergo Suzuki-Miyaura couplings with aryl boronic acids using Pd(OAc)₂ and Sc(OTf)₃ as co-catalysts .

-

Methylimidazole derivatives show reactivity in Buchwald-Hartwig aminations .

Example Reaction :

Conditions: DMF, 100°C, 24 h .

Cyclization and Ring-Opening Reactions

The isoindolin ring may undergo ring-opening under acidic or reductive conditions, while the imidazole remains intact.

Key Data :

-

Sodium borohydride reduces isoindolin-2-yl ketones to isoindoline alcohols without affecting imidazole rings .

-

Acidic conditions (HCl/dioxane) cleave isoindolin amides but preserve imidazole substituents .

Example Reaction :

Conditions: Methanol, 25°C, 6 h .

Biological Activity and Reactivity Correlation

While not directly studied, structural analogs highlight potential bioactivity:

Scientific Research Applications

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the isoindoline ring can provide hydrophobic interactions. These interactions can lead to the inhibition or activation of biological pathways .

Comparison with Similar Compounds

Pilocarpine and Epi-Pilocarpine (PIL/EPI)

Structural Similarities :

Functional Differences :

Key Structural and Functional Comparisons (Table)

Research Findings and Implications

- However, the isoindolin system may confer greater metabolic stability compared to pilocarpine’s labile lactone ring .

- Impact of Substituents: Methanone Bridge: Unlike ester or lactone linkages in analogs , this group may reduce hydrolysis rates, enhancing bioavailability. Isoindolin vs. Indole: The isoindolin system’s planar structure could improve stacking interactions in hydrophobic enzyme pockets compared to indole derivatives .

Biological Activity

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is a compound that exhibits significant biological activity due to its unique structural features, which integrate both isoindoline and imidazole moieties. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Structural Overview

The compound combines a bicyclic isoindoline structure with a five-membered imidazole ring. The isoindoline component contributes to the compound's stability and reactivity, while the imidazole moiety is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

Biological Activities

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone has been reported to exhibit a range of biological activities, including:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with critical signaling pathways. Isoindolin derivatives have been shown to selectively inhibit the MDM2-p53 interaction, which is crucial in cancer biology .

- Antiviral Activity : The imidazole component is associated with antiviral properties, potentially affecting viral replication mechanisms.

- Anti-inflammatory Effects : Compounds containing imidazole derivatives have demonstrated anti-inflammatory activities, suggesting that isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone may also possess similar effects.

The biological activity of isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone can be attributed to its interaction with various biochemical pathways:

- Receptor Binding : The imidazole moiety binds with high affinity to multiple receptors, influencing cellular signaling pathways. This binding can lead to diverse biological responses, including apoptosis in cancer cells and modulation of immune responses .

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of isoindoline derivatives found that compounds similar to isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone significantly inhibited tumor growth in xenograft models. The mechanism was linked to the activation of p53 pathways and induction of apoptosis in cancer cells .

Case Study 2: Antiviral Properties

Research on imidazole derivatives has shown promising results against viral infections. Isoindolin derivatives demonstrated effectiveness in reducing viral load in infected cell lines, indicating potential for therapeutic applications in antiviral drug development.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone?

- Methodological Answer :

-

TDAE Methodology : Utilize tetrakis(dimethylamino)ethylene (TDAE) to facilitate coupling reactions between chloromethyl intermediates and aromatic carbonyl derivatives, as demonstrated in imidazole-based syntheses .

-

Catalytic Optimization : Employ Pd/C or CuI catalysts in polar aprotic solvents (e.g., DMF) under reflux conditions to enhance yields, as seen in analogous benzoimidazole-triazole syntheses .

-

Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution).

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | TDAE, DMF, 80°C | ~65-75 | |

| Cyclization | Pd/C, THF, reflux | ~50-60 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (90 K, R-factor < 0.05) for absolute stereochemical assignment, as applied to imidazole derivatives .

- Spectroscopic Analysis :

- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and imidazole ring vibrations (C-N, ~1450 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to resolve isoindolin and imidazole proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

Q. How should solubility and stability be managed during experimental handling?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) for biological assays. For non-polar intermediates, use THF or dichloromethane .

- Stability : Store at –20°C under inert atmosphere (argon) to prevent oxidation. Avoid prolonged exposure to light (amber vials recommended) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reaction pathways?

- Methodological Answer :

- DFT Calculations : Use the 6-31G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential maps, as applied to triazolone derivatives .

- Reaction Path Search : Combine quantum chemical calculations (e.g., Gaussian) with experimental data to narrow optimal conditions (e.g., solvent, catalyst) via ICReDD’s feedback-loop framework .

- Software Tools : COMSOL Multiphysics for simulating reaction kinetics; AI-driven platforms for predictive modeling of byproduct formation .

Q. What strategies address contradictions between experimental and computational data?

- Methodological Answer :

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral or crystallographic datasets .

- Theoretical Refinement : Re-optimize computational parameters (e.g., solvent model in DFT) using experimental solubility or dipole moment data .

- Case Study : Resolve discrepancies in imidazole ring conformation by cross-referencing X-ray data (bond angles, torsion) with DFT-optimized geometries .

Q. What methodologies optimize reaction yields in complex multi-step syntheses?

- Methodological Answer :

- Process Control : Implement real-time monitoring (e.g., in situ FTIR) to adjust stoichiometry or temperature during exothermic steps .

- Membrane Technologies : Use nanofiltration to isolate intermediates, reducing purification losses .

- Case Example : Achieve >70% yield in imidazole-acenaphthenone syntheses via iterative TDAE-mediated coupling .

Q. How can bioactivity and mechanism of action be evaluated for this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against Flt3 kinase (IC₅₀ determination via fluorescence polarization) using protocols for imidazole-based inhibitors .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets), validated by MD simulations .

- In Vivo Models : Assess pharmacokinetics in rodent studies (oral bioavailability, half-life) with LC-MS/MS quantification .

Q. What are best practices for interpreting spectral data with overlapping signals?

- Methodological Answer :

- 2D NMR Techniques : Apply HSQC and HMBC to resolve aromatic proton correlations in isoindolin-imidazole hybrids .

- Reference Libraries : Cross-check experimental IR/NMR with NIST Chemistry WebBook entries for analogous methanone derivatives .

- Machine Learning : Train algorithms on historical spectral datasets to predict signal assignments in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.